4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-7-one
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Overview
Description
“4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-7-one” is a chemical compound with the molecular formula C9H10OS. It has a molecular weight of 166.24 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H10OS/c1-6-2-3-8(10)9-7(6)4-5-11-9/h4-6H,2-3H2,1H3
. This indicates the presence of a benzothiophene ring, which is a heterocyclic compound containing a benzene ring fused to a thiophene ring.
Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 166.24 .
Scientific Research Applications
Crystal Engineering and Molecular Networks
Hexakis[4-(2,4-diamino-1,3,5-triazin-6-yl)phenyl]benzene demonstrates the engineering of molecular crystals through hydrogen bonding, forming noninterpenetrated three-dimensional networks with high hydrogen bond counts and volume accessible to guests. This showcases the potential application of related compounds in designing molecular architectures with specific properties (Maly et al., 2007).
Antitumor Properties
Fluorinated 2-(4-aminophenyl)benzothiazoles have shown potent cytotoxicity in vitro against human breast cancer cell lines, highlighting a possible application in cancer therapeutics (Hutchinson et al., 2001).
Green Synthesis and Antimicrobial Activity
A green synthesis method for methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates demonstrates a straightforward, environmentally friendly synthetic route with significant antimicrobial and antifungal activities (Bhat et al., 2015).
Metabolic Formation and Biological Properties
The study of metabolic oxidation in antitumor 2-(4-aminophenyl)benzothiazoles reveals insights into the mode of action of these compounds, including differential uptake and metabolism by cancer cell lines, suggesting their application in selective anticancer strategies (Kashiyama et al., 1999).
Molecular Shape and Physical Properties
Research on 1,4-Dimethylbenzo[c]phenanthrene and its metabolites shows how methyl groups induce helicity and nonplanarity, affecting the molecule's physical properties and potential biological activity, relevant for drug design and material science (Lakshman et al., 2000).
Safety and Hazards
Properties
IUPAC Name |
4-methyl-5,6-dihydro-4H-1-benzothiophen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c1-6-2-3-8(10)9-7(6)4-5-11-9/h4-6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGDFFCKTOFWNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C2=C1C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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